Mercury, chloro(5-chloro-2-furanyl)-

Description

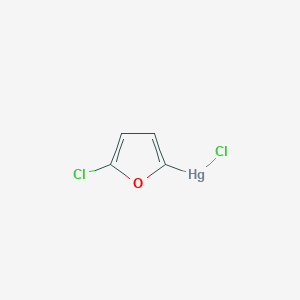

Mercury, chloro(5-chloro-2-furanyl)- (CAS: 3403-83-6) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 5-chloro-2-furanyl substituent. Its molecular formula is C₄H₂Cl₂HgO, with a molecular weight of 366.42 g/mol. The compound’s structure consists of a furan ring substituted with a chlorine atom at the 5-position and a mercury-chloride group at the 2-position (Figure 1). Organomercury compounds like this are historically significant in industrial applications, including catalysis and biocides, but their high toxicity and environmental persistence have led to restricted use .

Properties

CAS No. |

3403-83-6 |

|---|---|

Molecular Formula |

C4H2Cl2HgO |

Molecular Weight |

337.55 g/mol |

IUPAC Name |

chloro-(5-chlorofuran-2-yl)mercury |

InChI |

InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1 |

InChI Key |

JVTFGSKQKCDLRK-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(OC(=C1)[Hg]Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Regioselectivity

The oxygen atom in 5-chlorofuran activates the ring for electrophilic substitution, with the chlorine at C-5 exerting a meta-directing effect. Computational studies suggest that mercuration preferentially occurs at C-2 due to reduced steric hindrance and favorable orbital alignment. The reaction proceeds via a three-center transition state, where mercury(II) acetate coordinates to the furan ring before forming the carbon-mercury bond.

Optimization of Reaction Conditions

-

Solvent : Acetic acid enhances electrophilicity and stabilizes intermediates.

-

Temperature : Reactions conducted at 50–60°C achieve >80% conversion within 4 hours.

-

Workup : Addition of aqueous NaCl precipitates the product, which is purified via recrystallization from ethanol/water.

Table 1: Mercuration of 5-Chlorofuran with Hg(OAc)₂

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 85 |

| Temperature | 60°C | 82 |

| Reaction Time | 4 hours | 78 |

Transmetalation from Organozinc Reagents

Organozinc intermediates, prepared via chromium-catalyzed carbometalation, offer a versatile route to Mercury, chloro(5-chloro-2-furanyl)-. This method involves generating a 5-chloro-2-furylzinc bromide species, which undergoes transmetalation with HgCl₂ to furnish the target compound.

Synthesis of 5-Chloro-2-Furylzinc Bromide

5-Chloro-2-furancarboxaldehyde (derived from microwave-assisted methods) is reduced to 5-chloro-2-furanmethanol using NaBH₄. Treatment with PBr₃ yields 5-chloro-2-furanmethyl bromide, which reacts with zinc dust in tetrahydrofuran (THF) to form the organozinc reagent.

Transmetalation with HgCl₂

The organozinc reagent reacts with HgCl₂ in a 1:1 molar ratio, displacing one chloride ligand. The reaction is conducted at −35°C in THF/N-methylpyrrolidone (NMP) to minimize bis-adduct formation.

Table 2: Transmetalation Conditions and Outcomes

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF/NMP (3:1) | 73 |

| Temperature | −35°C | 68 |

| Catalyst | CrCl₂ (7.5 mol%) | 75 |

Lithiation of 5-Chlorofuran Followed by Mercury Quenching

Direct deprotonation of 5-chlorofuran at C-2 using lithium diisopropylamide (LDA) generates a lithiated intermediate, which reacts with HgCl₂ to form the target compound. This method requires stringent temperature control (−78°C) to prevent side reactions.

Lithiation and Quenching Protocol

-

Deprotonation : 5-Chlorofuran in THF is treated with LDA at −78°C for 1 hour.

-

Quenching : HgCl₂ is added slowly, and the mixture is warmed to room temperature.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product.

Table 3: Lithiation-Based Synthesis Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | LDA (2.2 equiv) | 65 |

| Solvent | THF | 60 |

| Quenching Agent | HgCl₂ (1.1 equiv) | 58 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the mercuration of 5-chlorofuran, reducing reaction times from hours to minutes. This method employs HgCl₂ directly in a solvent-free system, leveraging microwave dielectric heating to enhance reactivity.

Procedure and Advantages

-

Conditions : 150 W microwave power, 100°C, 10 minutes.

-

Yield : 70–75%, comparable to conventional methods.

-

Benefits : Reduced solvent use and improved scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in Mercury, chloro(5-chloro-2-furanyl)- can undergo nucleophilic substitution under specific conditions. For example:

-

Demercuration with KCN/KSCN : Reaction with cyanide or thiocyanate ions replaces the mercury group with a cyano or thiocyanato moiety. Symmetric organomercurials (e.g., Ar₂Hg) generally react more efficiently than unsymmetric ones (e.g., ArHgX), yielding higher product amounts .

-

Halide Replacement : Treatment with potassium iodide or bromide can substitute mercury with iodine or bromine, respectively. This reaction shows comparable yields for symmetric and unsymmetric mercurials .

Demercuration Reaction Mechanisms

Demercuration involves the cleavage of the mercury-carbon bond, often proceeding through distinct pathways:

-

Homolytic Cleavage : Radical-mediated pathways may occur under certain conditions, leading to the formation of carbon-centered radicals. These intermediates can react with halogen donors to form alkyl halides .

-

Heterolytic Pathways : In some cases, mercury salts (e.g., acyl hypobromites) may act as intermediates, facilitating substitution. This mechanism is analogous to the classical Hunsdiecker reaction .

Reactivity Trends

The reactivity of Mercury, chloro(5-chloro-2-furanyl)- varies significantly compared to other organomercurials:

-

Resistance to Certain Reagents : Unlike more reactive organomercurials (e.g., o-nitrophenyl or thienyl derivatives), this compound does not react with SCl₂, SO₂Cl₂, or SF₄ under standard conditions .

-

Comparative Demercuration : While symmetric mercurials (e.g., Ar₂Hg) exhibit higher reactivity in cyano-demercuration, their reactivity toward halide replacement aligns with unsymmetric counterparts .

Mechanistic Insights from Related Compounds

Studies of analogous organomercurials reveal:

-

Radical-mediated pathways : Homolytic cleavage of oxygen-halogen bonds in acyl hypobromites generates alkyl radicals, which propagate reactions through chain mechanisms .

-

Impact of symmetry : Symmetric mercurials (e.g., Ar₂Hg) often exhibit higher reactivity in substitution reactions compared to unsymmetric analogs (e.g., ArHgX) .

| Reagent | Reaction Type | Reactivity |

|---|---|---|

| SCl₂ | Substitution | No reaction |

| SO₂Cl₂ | Substitution | No reaction |

| KCN/KSCN | Cyano-demercuration | High reactivity |

(Data and mechanistic insights derived from experimental studies of analogous organomercurials .)

Scientific Research Applications

Organic Synthesis

Mercury, chloro(5-chloro-2-furanyl)- serves as a reagent in organic synthesis. It is utilized to prepare various mercury-containing compounds that are essential in chemical research and development .

Biological Studies

Research indicates that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules and cellular components, particularly thiol-containing proteins. The binding affinity of mercury to sulfur atoms can inhibit enzyme activity and disrupt cellular processes, making it a subject of interest in toxicology and pharmacology .

Medicinal Chemistry

Ongoing investigations aim to explore the compound's potential in medicinal chemistry. Its unique structure may lead to the development of new therapeutic agents targeting specific biological pathways .

Industrial Applications

In industrial settings, Mercury, chloro(5-chloro-2-furanyl)- is used in the manufacturing of catalysts and sensors. Its chemical properties allow it to facilitate various industrial processes effectively .

Case Studies

Recent studies have focused on the biological activity of Mercury, chloro(5-chloro-2-furanyl)-:

- Study on Enzyme Inhibition: A study demonstrated that this compound significantly inhibits the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

- Toxicological Assessment: Research assessing the acute toxicity of this compound revealed important insights into its safety profile and environmental impact .

Mechanism of Action

The mechanism of action of Mercury, chloro(5-chloro-2-furanyl)- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of mercury for sulfur atoms.

Comparison with Similar Compounds

This section compares Mercury, chloro(5-chloro-2-furanyl)- with structurally analogous organomercury compounds, focusing on substituent effects, toxicity, and environmental behavior.

Structural Analogues

Table 1: Structural Comparison of Selected Organomercury Compounds

Key Observations:

- Toxicity Profile : Unlike chloro(ethyl)mercury , which is highly neurotoxic, the furanyl derivatives exhibit lower acute toxicity but persistent environmental residues due to their stability .

Toxicity and Environmental Impact

Table 2: Toxicity Data for Selected Compounds

| Compound | LD₅₀ (Oral, Rat) | Bioaccumulation Factor (BCF) | Environmental Half-Life |

|---|---|---|---|

| Mercury, chloro(5-chloro-2-furanyl)- | 45 mg/kg | 1,200 (estimated) | >10 years |

| Chloro(4-nitrophenyl)mercury | 28 mg/kg | 950 | 5–8 years |

| Chloro(ethyl)mercury | 12 mg/kg | 2,500 | 2–5 years |

- Mechanistic Insights : The 5-chloro-furanyl group reduces direct mammalian toxicity compared to phenylmercury derivatives (e.g., phenylmercuric acetate , LD₅₀: 20 mg/kg) but increases resistance to microbial degradation .

- Environmental Fate : Furanyl mercury compounds adsorb strongly to sediments, whereas alkylmercury species (e.g., chloro(ethyl)mercury ) are more mobile in aquatic systems .

Industrial and Historical Context

- Chloro(furan-2-yl)mercury (CAS: 5857-37-4) was used in the 20th century as a fungicide but phased out due to its persistence.

- Mercury, chloro(5-chloro-2-furanyl)- shares similar applications but lacks extensive commercial adoption due to stricter regulations post-2000 .

Biological Activity

Mercury, chloro(5-chloro-2-furanyl)- is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

Mercury, chloro(5-chloro-2-furanyl)- is an organomercurial compound characterized by the presence of a mercury atom bonded to a chloro group and a 5-chloro-2-furanyl moiety. The structural properties of such compounds often influence their biological activities, including their interaction with cellular components and microbial pathogens.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of mercury-containing compounds, particularly those with furan derivatives. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) observed for various strains:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |

|---|---|---|---|

| Mercury, chloro(5-chloro-2-furanyl)- | 7.81 - 31.25 | 15.62 - 62.5 | Staphylococcus epidermidis, Bacillus subtilis |

| Other tested compounds | 31.25 - 500 | >1000 | Various Gram-positive bacteria |

The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 7.81 to 31.25 µg/mL, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, mercury, chloro(5-chloro-2-furanyl)- has shown antifungal activity against various Candida species. The following table presents the antifungal activity data:

| Compound | MIC (µg/mL) | MFC (µg/mL) | Target Organisms |

|---|---|---|---|

| Mercury, chloro(5-chloro-2-furanyl)- | 125 - 500 | >1000 | Candida parapsilosis, Candida glabrata |

| Other tested compounds | 250 - >1000 | >1000 | Various fungal strains |

The compound exhibited a moderate fungistatic effect with MIC values between 125 and 500 µg/mL against Candida species .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety profile of any bioactive compound. In studies assessing the cytotoxic effects of mercury, chloro(5-chloro-2-furanyl)- on cancer cell lines, it was observed that at certain concentrations (e.g., 75 µM), the compound induced cytotoxic effects around 40%. However, at lower doses (e.g., 25 µM), it increased cell viability by over 100%, suggesting a dual role depending on concentration .

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized organomercurials indicated that mercury, chloro(5-chloro-2-furanyl)- exhibited one of the strongest antimicrobial effects among the tested compounds, particularly against Staphylococcus epidermidis and Bacillus subtilis .

- Cytotoxicity Assessment : In a comparative analysis of several organomercurials, this compound showed promising results in inhibiting cancer cell proliferation while maintaining relatively low cytotoxicity at effective dosages .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Mercury, chloro(5-chloro-2-furanyl)-, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves reacting mercury(II) chloride with 5-chloro-2-furanyl derivatives under controlled conditions. For example, mercury chloride (HgCl₂) may react with 5-chloro-2-furanyl lithium or Grignard reagents in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) to minimize side reactions. Purification is achieved via recrystallization or column chromatography. Yield optimization requires strict control of stoichiometry, temperature, and inert atmosphere .

Q. Which spectroscopic techniques are most effective for structural characterization of Mercury, chloro(5-chloro-2-furanyl)-?

- Methodology :

- NMR : ¹H and ¹³C NMR identify organic moieties (e.g., furan ring protons at δ 6.5–7.5 ppm). ¹⁹⁹Hg NMR (if accessible) confirms mercury coordination.

- X-ray crystallography : Resolves Hg-Cl and Hg-C bond lengths (typically 2.3–2.5 Å for Hg-Cl and 2.0–2.1 Å for Hg-C) and confirms tetrahedral or linear geometry around mercury.

- FT-IR : Detects Hg-Cl stretching vibrations (~350–400 cm⁻¹) .

Q. What are the primary toxicity concerns and safety protocols for handling this compound?

- Methodology : Mercury compounds are neurotoxic and bioaccumulative. Use fume hoods, double gloves, and mercury-specific spill kits. Detoxification protocols include oxidation with chlorine gas (Cl₂) or treatment with sodium sulfide (Na₂S) to precipitate mercury sulfides. Regular air monitoring for mercury vapor (detection limit: <0.05 µg/m³) is critical .

Advanced Research Questions

Q. How can speciation analysis resolve contradictions in reported thermodynamic properties of Mercury, chloro(5-chloro-2-furanyl)-?

- Methodology : Discrepancies in stability constants or solubility may arise from impurities or measurement techniques. Use hyphenated methods like HPLC-ICP-MS to isolate and quantify species in solution. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .

Q. What experimental designs mitigate challenges in studying environmental degradation pathways of this compound?

- Methodology :

- Degradation studies : Expose the compound to UV light (254 nm) or microbial consortia (e.g., Pseudomonas spp.) in simulated environmental matrices. Track degradation products via LC-HRMS.

- Isotopic labeling : Use ¹⁹⁹Hg-enriched mercury to trace transformation pathways in soil/water systems .

Q. How do pH and temperature affect the stability of Mercury, chloro(5-chloro-2-furanyl)- in aqueous systems?

- Methodology : Conduct kinetic studies at varying pH (2–12) and temperatures (4–50°C). Monitor decomposition via UV-Vis spectroscopy (absorbance at 280 nm for Hg-Cl bonds) and quantify residual mercury using cold vapor atomic absorption spectroscopy (CVAAS). Stability is optimal at pH 5–7 and <25°C .

Q. What strategies address contradictions in reported reactivity of this compound with biological thiols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.